1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Medicinal Chemistry Neuroscience Muscarinic Receptors

1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one (CAS 2309705-95-9, molecular formula C16H13F3N2O, molecular weight 306.28 g/mol) is a member of the 5,7-dihydropyrrolo[3,4-b]pyridine class, a fused bicyclic heterocyclic scaffold of significant interest in medicinal chemistry. The compound features an unsubstituted pyrrolo[3,4-b]pyridine core connected via an ethanone linker to a meta-trifluoromethylphenyl ring, representing a distinct chemotype within the class.

Molecular Formula C16H13F3N2O
Molecular Weight 306.288
CAS No. 2309705-95-9
Cat. No. B2906915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
CAS2309705-95-9
Molecular FormulaC16H13F3N2O
Molecular Weight306.288
Structural Identifiers
SMILESC1C2=C(CN1C(=O)CC3=CC(=CC=C3)C(F)(F)F)N=CC=C2
InChIInChI=1S/C16H13F3N2O/c17-16(18,19)13-5-1-3-11(7-13)8-15(22)21-9-12-4-2-6-20-14(12)10-21/h1-7H,8-10H2
InChIKeyWTKZJJQTULECKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Specifications for 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one: A 5,7-Dihydropyrrolo[3,4-b]pyridine Chemical Probe Intermediate


1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one (CAS 2309705-95-9, molecular formula C16H13F3N2O, molecular weight 306.28 g/mol) is a member of the 5,7-dihydropyrrolo[3,4-b]pyridine class, a fused bicyclic heterocyclic scaffold of significant interest in medicinal chemistry [1]. The compound features an unsubstituted pyrrolo[3,4-b]pyridine core connected via an ethanone linker to a meta-trifluoromethylphenyl ring, representing a distinct chemotype within the class [2]. This precise structural arrangement differentiates it from other functionalized pyrrolo[3,4-b]pyridine derivatives described in the literature, such as Emraclidine (CVL-231) and certain GlyT1 inhibitor scaffolds published in major pharmaceutical patents [2].

Engineering Rationale for Specifying the Exact m-Trifluoromethylphenyl Ethyl Ketone Analog of the 5,7-Dihydropyrrolo[3,4-b]pyridine Series


Structural variations on the 5,7-dihydropyrrolo[3,4-b]pyridine scaffold create profound changes in biological target engagement and selectivity. For example, published data for the closely related analog CHEMBL1631026—which substitutes the phenyl ring with a 2-isobutoxy-5-(methylsulfonyl)phenyl moiety and the ethanone linker with a methanone—reveals a dramatic shift from low-nanomolar GlyT1 inhibitory potency (EC50 = 30 nM) to a complete loss of GlyT2 activity (EC50 > 30,000 nM), demonstrating that specific substituent patterns are the primary drivers of target selectivity [1]. Similarly, the clinical development candidate Emraclidine (CVL-231), which incorporates 2,4-dimethyl substitutions on the pyridine ring and a complex azetidine-containing side chain, achieves its high M4 muscarinic receptor selectivity through a unique allosteric binding mode [2]. The target compound presents a unique, unadorned scaffold featuring a single meta-trifluoromethylphenyl substituent and an ethanone linker [3]. Generic substitution with similar, commercially available pyrrolopyridine derivatives, such as the m-tolyl analog, would introduce drastically different electronic and steric properties at the critical 3-position of the phenyl ring, potentially eliminating any desired bioactivity or altering metabolic stability [3].

Quantitative Differentiation of CAS 2309705-95-9: Physicochemical, Biological, and Commercial Evidence Against Closest Analogs


Core Scaffold Identity vs. Clinical Candidate Emraclidine (CVL-231)

The target compound possesses an unsubstituted pyrrolo[3,4-b]pyridine core. In contrast, Emraclidine (CVL-231, CAS 2170722-84-4) features 2,4-dimethyl substitutions on its pyridine ring. This structural difference is critical because the discovery program for Emraclidine demonstrated that 2,4-dimethyl substitution is essential for achieving high selectivity for the M4 muscarinic acetylcholine receptor over other subtypes. This confirms the target compound is not a direct precursor or substitute for M4 PAM-focused research [1].

Medicinal Chemistry Neuroscience Muscarinic Receptors

Linker Chemistry Comparison with GlyT1/2 Inhibitor CHEMBL1631026

The target compound utilizes an ethyl ketone (ethanone) linker between the core and the phenyl ring. The comparator CHEMBL1631026 uses a methanone linker. This single methylene group difference is a key determinant of biological activity within this scaffold class. CHEMBL1631026 is a potent GlyT1 inhibitor (EC50 = 30 nM) but is completely inactive against GlyT2 (EC50 > 30,000 nM) [1]. The target compound's distinct ethanone linker will result in a different molecular conformation and distinct hydrogen bonding network, leading to a vastly different biological profile, which is critical for screening library design.

Chemical Biology Neurotransmitter Transporters SAR

Phenyl Ring Electronics vs. the Meta-Tolyl Structural Analog

The target compound has a 3-(trifluoromethyl)phenyl group. The commercially available close analog 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone features a 3-methylphenyl group . The –CF3 substituent is a strong electron-withdrawing group (Hammett σₘ = +0.43), whereas the –CH3 group is a weak electron-donating group (Hammett σₘ = -0.07) [1]. This fundamentally alters the electron density of the aromatic ring, which has direct and downstream effects on target binding (via π-π stacking and electrostatic interactions) and metabolic stability (by blocking oxidative metabolism at the para position).

Physical Organic Chemistry Drug Design Metabolic Stability

Commercial Availability and Verified Identity vs. Undocumented Research-Grade Alternatives

CAS 2309705-95-9 is listed by multiple reputable B2B chemical suppliers (e.g., A2B Chem, CIRS Group) with a verified molecular formula (C16H13F3N2O) and unique InChI Key (WTKZJJQTULECKH-UHFFFAOYSA-N), ensuring a reliable and reproducible procurement channel [1]. In contrast, the same core scaffold with alternative substituents may only be available from a single vendor or as a custom synthesis, posing a significant risk to project timelines and reproducibility. The compound's commercial availability and documented identity make it suitable for use as a building block in medicinal chemistry.

Chemical Procurement Quality Control Supply Chain Integrity

High-Value Application Scenarios for Research Procurement of CAS 2309705-95-9 Driven by Specific Differentiators


Orthogonal Chemical Probe for Selectivity Profiling Against M4 PAM Programs

The absence of 2,4-dimethyl groups on the pyridine ring, which are essential for M4 selectivity, makes this compound an ideal matched molecular pair for use as a negative control or selectivity panel compound, as demonstrated by the SAR of Emraclidine (CVL-231) [1]. This compound can serve as a critical tool for deconvoluting target engagement in phenotypic screening assays where M4 agonism is a potential confounding factor.

Core Building Block for Focused Kinase or GPCR Library Synthesis

The unsubstituted pyrrolo[3,4-b]pyridine core constitutes a versatile starting material for diversity-oriented synthesis [2]. Its distinct ethanone linker and reactive secondary amide core enable rapid parallel derivatization to explore structure-activity relationships beyond the GlyT1 and M4 target spaces that dominate the current chemical patent landscape [3], allowing organizations to generate novel intellectual property.

Metabolic Stability Probe for the Role of the meta-Trifluoromethyl Group

The electron-withdrawing meta-CF3 group (σₘ = +0.43) is a well-established strategy for blocking oxidative metabolism. However, its specific effect in the context of the pyrrolo[3,4-b]pyridine scaffold is unknown. This compound can be directly compared with its m-tolyl analog to quantitatively determine the impact of this substitution on metabolic stability in human or rodent liver microsomes, providing valuable medicinal chemistry decision-making data [4].

Selectivity Marker for Glycine Transporter Research Panels

Given the extreme selectivity window demonstrated by the structurally related GlyT1 inhibitor CHEMBL1631026 (GlyT1 EC50 = 30 nM vs GlyT2 EC50 > 30,000 nM) [3], this compound's unique linker and substitution pattern will generate a different selectivity fingerprint. It can be utilized to map the chemical space defining GlyT1/GlyT2 selectivity, helping to identify new chemotypes with improved therapeutic indices for CNS disorders.

Quote Request

Request a Quote for 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.